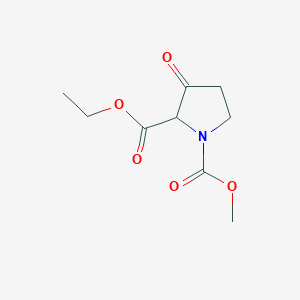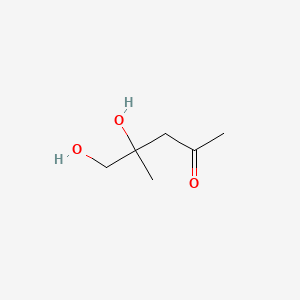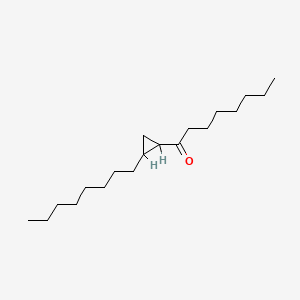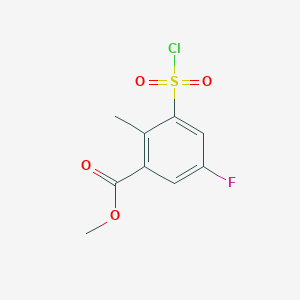
Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl ester group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate typically involves the chlorosulfonation of methyl 5-fluoro-2-methylbenzoate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group in Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols can be used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Tin(II) chloride in the presence of hydrochloric acid is commonly used for the reduction of the chlorosulfonyl group.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Applications De Recherche Scientifique
Chemistry: Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used in the synthesis of potential drug candidates. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting compounds.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to modify other molecules by introducing sulfonyl groups, which can alter the chemical and biological properties of the target molecules.
Comparaison Avec Des Composés Similaires
Chlorosulfonyl isocyanate: This compound also contains a chlorosulfonyl group and is used as a reagent in organic synthesis.
6-Chlorosulfonylbenzoxazolin-2-ones: These compounds are synthesized from benzoxazolin-2-one and have similar reactivity due to the presence of the chlorosulfonyl group.
Uniqueness: Methyl 3-(chlorosulfonyl)-5-fluoro-2-methylbenzoate is unique due to the presence of both a fluorine atom and a methyl ester group on the benzene ring. The fluorine atom can enhance the biological activity and metabolic stability of the compound, while the methyl ester group provides additional reactivity for further chemical modifications.
Propriétés
Formule moléculaire |
C9H8ClFO4S |
|---|---|
Poids moléculaire |
266.67 g/mol |
Nom IUPAC |
methyl 3-chlorosulfonyl-5-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO4S/c1-5-7(9(12)15-2)3-6(11)4-8(5)16(10,13)14/h3-4H,1-2H3 |
Clé InChI |
AFLNXSDNAKSPTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1S(=O)(=O)Cl)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



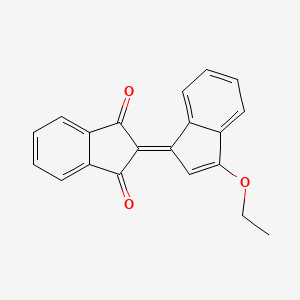
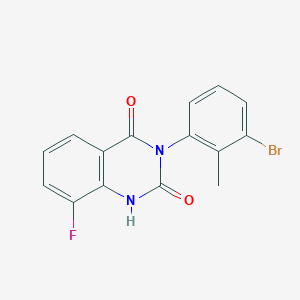
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)

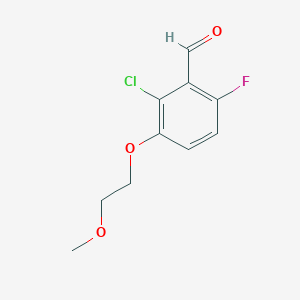
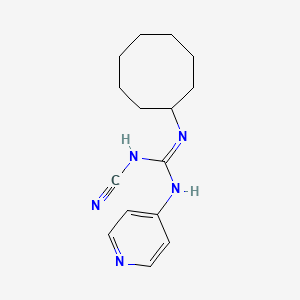
![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)

